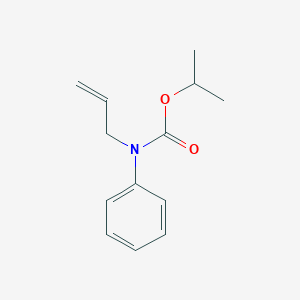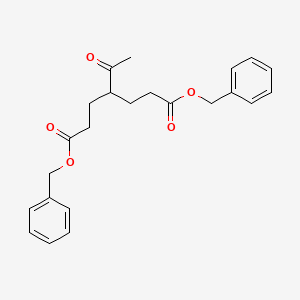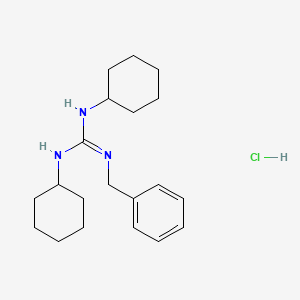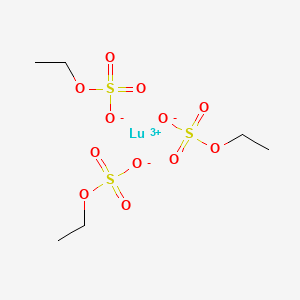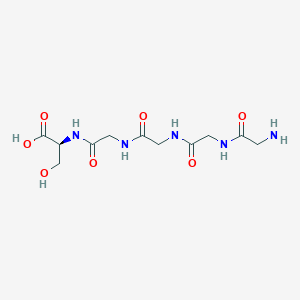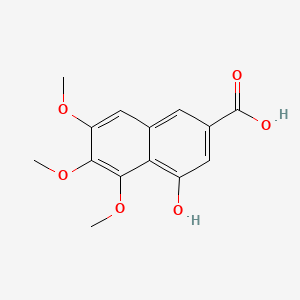![molecular formula C19H36O4 B14741574 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-94-0](/img/structure/B14741574.png)
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is a bicyclic organic compound characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings linked to it, each comprising five atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of hexanal with pentaerythritol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the spiroacetal structure. The reaction conditions generally include:
Acidic pH (3-5): Achieved using oxalic acid or another suitable acid.
Refluxing: The reaction mixture is heated under reflux for an extended period (e.g., 19 hours).
Stabilization: Hydroquinone is often added to stabilize the aldehyde and prevent polymerization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but optimized for higher yields and efficiency. Techniques such as azeotropic distillation are employed to remove reaction water and drive the equilibrium towards acetal formation. The reaction is typically carried out at elevated temperatures (e.g., 80°C) with an excess of aldehyde to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the spiroacetal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Applications De Recherche Scientifique
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is unique due to its hexyl substituents, which impart distinct physical and chemical properties compared to its vinyl and ethylidene counterparts
Propriétés
Numéro CAS |
2064-94-0 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3,9-dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-17-20-13-19(14-21-17)15-22-18(23-16-19)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
NNVYAHMSBATERB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1OCC2(CO1)COC(OC2)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


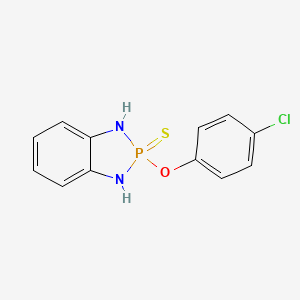
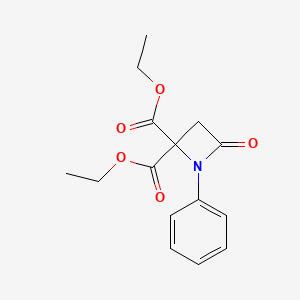
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
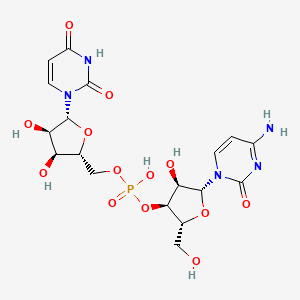
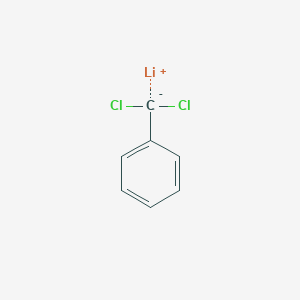
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
